![molecular formula C13H10N4OS2 B2746218 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide CAS No. 2034538-82-2](/img/structure/B2746218.png)
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide
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Overview
Description
“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C13H10N4OS2 and a molecular weight of 302.37. It is a derivative of thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, a pyrazine ring, and a thiophene ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” are not available in the retrieved data, thiazole derivatives are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress . The compound could be explored for its efficacy in scavenging free radicals, potentially contributing to the development of new antioxidant therapies.
Analgesic and Anti-inflammatory Uses
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities . This suggests that our compound may be developed as a pain reliever or an anti-inflammatory agent, possibly with fewer side effects due to its unique structure.
Antimicrobial and Antifungal Effects
Thiazole derivatives are known to possess antimicrobial and antifungal effects . Research into the specific applications of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” could lead to the development of new drugs to combat resistant strains of bacteria and fungi.
Antiviral Activity
The structural similarity to other thiazole compounds that exhibit anti-HIV activity opens up avenues for the compound to be tested against various viral infections . Its potential to inhibit viral replication could be particularly valuable in the ongoing fight against emerging viral diseases.
Neuroprotective Properties
Given the role of thiazole derivatives in synthesizing neurotransmitters, there’s a possibility that our compound could serve as a neuroprotective agent . It might aid in the treatment of neurodegenerative diseases by protecting neuronal integrity.
Antitumor and Cytotoxic Potential
The compound has shown promise in cytotoxicity studies against human tumor cell lines, indicating its potential as an antitumor agent . Further research could explore its effectiveness and specificity in targeting cancer cells, which could lead to the development of new cancer therapies.
Antihypertensive and Cardiovascular Applications
Thiazole derivatives have been associated with antihypertensive activity, suggesting that they could be used in managing high blood pressure and related cardiovascular conditions .
Chemical Synthesis and Drug Discovery
The unique structural properties of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” make it a valuable compound in organic synthesis and drug discovery. Its potential for targeted applications could lead to the creation of novel drugs with improved efficacy and safety profiles.
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been reported to exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .
Mode of Action
For instance, some thiazole derivatives have been found to form hydrogen bonds with key amino acids in their target proteins .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .
properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKBUPYYBXXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide |
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